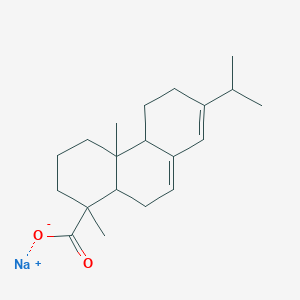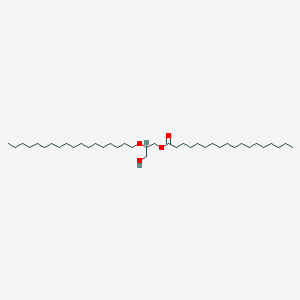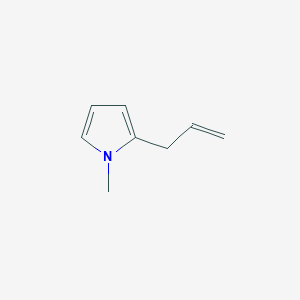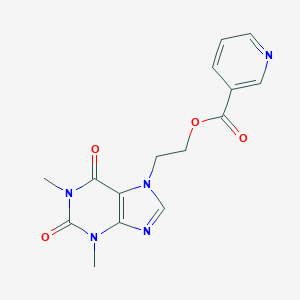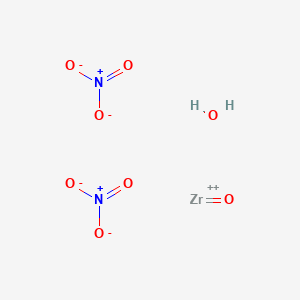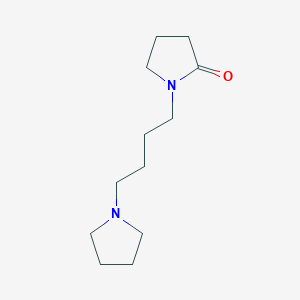![molecular formula C17H24O11 B087597 [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate CAS No. 13964-14-2](/img/structure/B87597.png)
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is not fully understood. However, it is believed to act as a protecting group for hydroxyl groups in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate does not have any known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate in lab experiments has several advantages. It is a stable and easy to handle compound. It is also readily available and cost-effective. However, it has some limitations, such as its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the use of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate. One possible direction is the development of new protecting groups for hydroxyl groups in organic synthesis. Another direction is the synthesis of new natural products and pharmaceuticals using this compound as a starting material. Additionally, the use of this compound in the development of new materials with unique properties is another potential future direction.
Conclusion:
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is a chemical compound with significant potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.
Métodos De Síntesis
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is synthesized through a multi-step process involving the conversion of various chemical reagents. The synthesis method involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with methanol in the presence of potassium carbonate to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl methanol. This intermediate is then reacted with methyl acetate in the presence of sodium methoxide to form [(2S,3S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate.
Aplicaciones Científicas De Investigación
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate has various scientific research applications. It is used in the synthesis of various natural products and pharmaceuticals. It is also used as a protecting group for hydroxyl groups in organic synthesis.
Propiedades
Número CAS |
13964-14-2 |
|---|---|
Nombre del producto |
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate |
Fórmula molecular |
C17H24O11 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
[(2S,3S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O11/c1-8(18)23-6-13-15(25-10(3)20)17(27-12(5)22)16(26-11(4)21)14(28-13)7-24-9(2)19/h13-17H,6-7H2,1-5H3/t13-,14+,15-,16+,17? |
Clave InChI |
NSESSVVOVAHLTQ-SJJOOFSGSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H](C([C@H]([C@@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




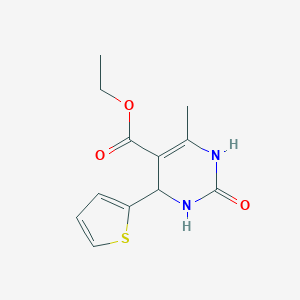
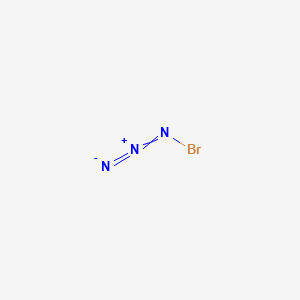
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)
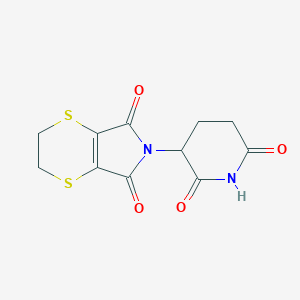
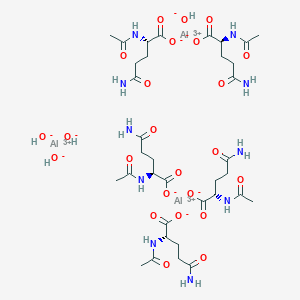
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
